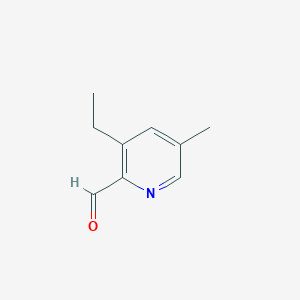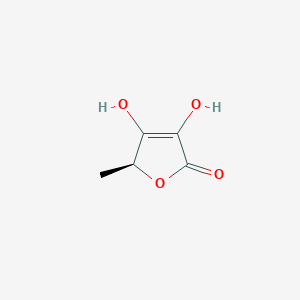
(R)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, is brominated at the 4-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated pyridine is then subjected to a nucleophilic substitution reaction with an ethanamine derivative. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the ®-1-(4-Bromopyridin-2-yl)ethanamine is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride may involve large-scale bromination and amination processes, followed by chiral resolution using advanced techniques such as chiral chromatography or enzymatic resolution. The final product is then purified and crystallized to obtain the hydrochloride salt in high purity.
化学反応の分析
Types of Reactions
®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized pyridine derivatives.
Reduction: Formation of reduced ethanamine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(4-Chloropyridin-2-yl)ethanamine hydrochloride
- 1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride
- 1-(4-Iodopyridin-2-yl)ethanamine hydrochloride
Uniqueness
®-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
特性
分子式 |
C7H10BrClN2 |
|---|---|
分子量 |
237.52 g/mol |
IUPAC名 |
(1R)-1-(4-bromopyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
InChIキー |
PHKIMBPFWPQAKE-NUBCRITNSA-N |
異性体SMILES |
C[C@H](C1=NC=CC(=C1)Br)N.Cl |
正規SMILES |
CC(C1=NC=CC(=C1)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


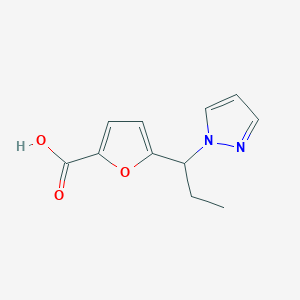

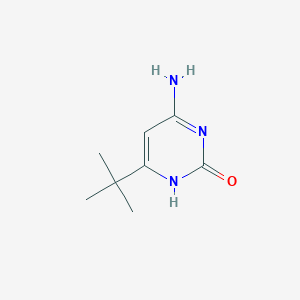

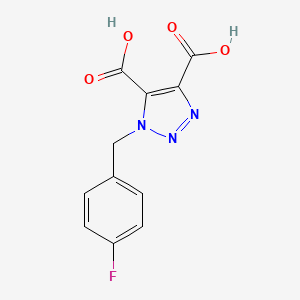
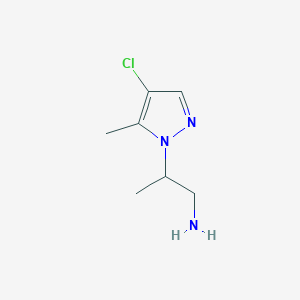

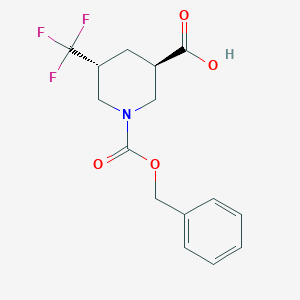

![5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B15059166.png)
![2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B15059167.png)
